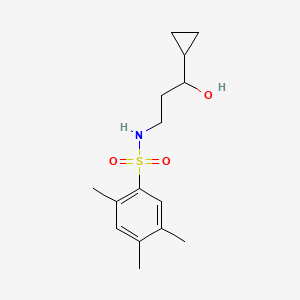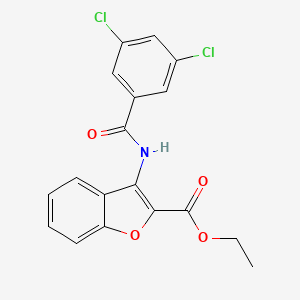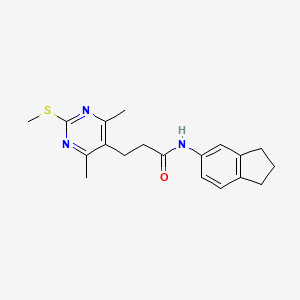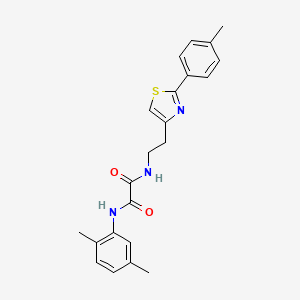
1-苯基-1H-吡唑-5-醇
描述
1-Phenyl-1H-pyrazol-5-ol is a compound that has been used in various chemical reactions and studies . It is an aromatic heterocyclic compound, which means it contains a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .
Synthesis Analysis
The synthesis of 1-phenyl-1H-pyrazol-5-ol involves several steps. One method involves the use of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . Another method involves a base-catalysed Claisen–Schmidt condensation reaction .Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-pyrazol-5-ol can be analyzed using various techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations . These techniques can provide detailed information about the atomic and electronic structure of the molecule .Chemical Reactions Analysis
1-Phenyl-1H-pyrazol-5-ol can undergo various chemical reactions. For example, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-1H-pyrazol-5-ol can be determined using various techniques. For example, its InChI code is 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H .科学研究应用
合成应用和杂环形成
1-苯基-1H-吡唑-5-醇及其衍生物在各种杂环的合成中至关重要,展示了其作为构建模块的效用。某些衍生物(例如 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮 (DCNP))的独特反应性促进了多种杂环化合物的生成,包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺吡喃。这些杂环在从药物到染料的多个领域具有潜在应用,突出了该化合物在合成化学中的重要性 (Gomaa & Ali, 2020)。
治疗应用
吡唑啉衍生物,包括 1-苯基-1H-吡唑-5-醇,已因其治疗潜力而被广泛研究。这些化合物表现出广泛的药理作用,如抗菌、抗炎、镇痛、抗抑郁、抗癌等 (Shaaban, Mayhoub, & Farag, 2012)。吡唑并[1,5-a]嘧啶骨架(一种相关化合物)的构效关系 (SAR) 也一直是关注的焦点,揭示了其在为包括癌症和传染病在内的各种疾病开发候选药物方面的潜力 (Cherukupalli et al., 2017)。
抗癌和抗病毒特性
1-苯基-1H-吡唑-5-醇及其衍生物因其抗癌和抗病毒特性而受到认可。这些化合物以其多功能性而闻名,已被用作设计抗病毒和抗炎治疗剂的支架,靶向各种生物途径。吡唑与其他药效团的结合可能导致新型有效治疗剂的开发,从而为癌症和病毒治疗领域做出重大贡献 (Karati, Mahadik, & Kumar, 2022)。
用于生物活性衍生物的多组分合成
通过多组分反应 (MCR) 合成生物活性吡唑衍生物代表了药物化学中的一大步。该领域的最新进展强调了通过 MCR 获得的吡唑衍生物在表现出抗菌、抗癌、抗真菌和各种其他活性方面的潜力。这种合成方法与锅、原子和步骤经济 (PASE) 的原则相一致,标志着开发含有吡唑部分的生物活性分子的有效途径 (Becerra, Abonía, & Castillo, 2022)。
安全和危害
未来方向
Future research on 1-phenyl-1H-pyrazol-5-ol could focus on further understanding its synthesis, chemical reactions, and potential applications. For example, it could be used to construct diverse pyrazole-based chalcones . Additionally, understanding the supramolecular environment of its crystal structures could facilitate the design of molecules with desirable properties .
作用机制
Target of Action
1-Phenyl-1H-pyrazol-5-ol primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that halogenated derivatives of the compound induce a rapid and marked intracellular oxidative milieu in infective T. brucei . A molecular simulation study also justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, the interaction with estrogen receptors can affect pathways related to cellular proliferation and differentiation .
Pharmacokinetics
It is noted that most of the hits of a related compound series presented better adme properties than the reference drugs .
Result of Action
The molecular and cellular effects of 1-Phenyl-1H-pyrazol-5-ol’s action include its potent antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .
属性
IUPAC Name |
2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPGQKHPPSSCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-93-7 | |
| Record name | 1-phenyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is a common synthetic route for preparing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?
A1: A frequently employed method involves a one-pot pseudo five-component reaction. This reaction combines phenylhydrazine, ethyl acetoacetate, and an arylaldehyde in the presence of various catalysts. [, , , , ]
Q2: What are some examples of catalysts used in this synthesis?
A2: Numerous catalysts have been explored, including environmentally friendly options like Cu-doped ZnO nanomaterials [], cellulose sulfuric acid [], and nanomagnetite-Fe3O4 [], as well as ionic liquids [, , , ] and acidic catalysts like nanosilica supported perchloric acid [].
Q3: Are there any catalyst-free synthetic methods available?
A3: Yes, researchers have reported catalyst-free synthesis of 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) in aqueous media. [] Additionally, ethylene glycol has been employed as a promoting solvent in a catalyst-free pseudo three-component green synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. []
Q4: Why is there an emphasis on developing green and efficient catalytic methods for this synthesis?
A4: Green chemistry principles prioritize environmentally benign processes. Therefore, researchers are actively seeking catalysts and conditions that minimize waste, reduce hazardous materials, and enhance reaction efficiency. [, , ]
Q5: What are the characteristic spectroscopic features of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?
A5: These compounds are typically characterized using a combination of techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS. [, ] These methods provide valuable information about the compound's structure and purity.
Q6: Can you provide details on a specific derivative and its characterization?
A6: For instance, in the synthesis of (Z)-4-((2-((2-aminophenyl)disulfanyl)phenylimino)(phenyl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, researchers employed FTIR, UV-Vis, 1H-NMR, 13C-NMR, and X-ray diffraction studies for comprehensive structural elucidation. []
Q7: What are some potential biological activities associated with 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?
A7: Research has explored their potential as antioxidant, anti-inflammatory, and antimicrobial agents. [, ] Some derivatives exhibit promising anti-leishmanial and anti-trypanosomal activity. []
Q8: Have any structure-activity relationship (SAR) studies been conducted on these derivatives?
A8: Yes, studies indicate that the nature of substituents on the arylmethylene bridge and the pyrazole rings can significantly impact biological activity. For example, electron-withdrawing groups on the pyrazole rings often enhance anti-trypanosomatid activity. []
Q9: What other applications do these compounds have?
A9: Beyond their biological potential, some derivatives, such as 4((o-tolylimino)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (4TM-MPP), display photochromic properties, making them interesting candidates for materials science applications. []
Q10: What are some future research directions in this field?
A10: Further exploration of SAR, optimization of drug-like properties, and in vivo studies are crucial for translating the promising in vitro activities into potential therapeutic agents. Additionally, investigating alternative green synthetic methodologies and exploring new applications in materials science remain active areas of research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)
![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)



![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)
![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)


